1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene

Description

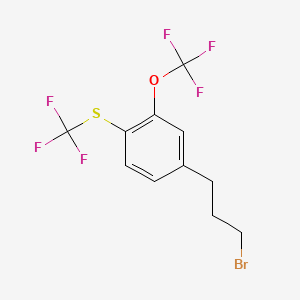

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is a brominated aromatic compound featuring a trifluoromethoxy (-OCF₃) group at position 3 and a trifluoromethylthio (-SCF₃) group at position 4 on the benzene ring, with a 3-bromopropyl chain attached to position 1. This compound belongs to a class of halogenated aromatic derivatives valued in medicinal chemistry and materials science due to the electron-withdrawing and lipophilic properties imparted by the trifluoromethoxy and trifluoromethylthio substituents .

Properties

Molecular Formula |

C11H9BrF6OS |

|---|---|

Molecular Weight |

383.15 g/mol |

IUPAC Name |

4-(3-bromopropyl)-2-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-9(20-11(16,17)18)8(6-7)19-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI Key |

OSCNUUICIXRANY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)OC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The compound’s synthesis requires sequential introduction of its three functional groups while managing the electron-withdrawing effects of -OCF₃ and -SCF₃. Two primary strategies dominate the literature:

Bromination of Precursors with Pre-Installed Functional Groups

A common approach involves brominating intermediates already containing the -OCF₃ and -SCF₃ groups. For example, 3-(trifluoromethoxy)-4-(trifluoromethylthio)phenol undergoes bromopropylation via nucleophilic substitution. The hydroxyl group is first converted to a better leaving group (e.g., tosylate), which reacts with 1,3-dibromopropane in the presence of a base like potassium carbonate. This method achieves yields of ~75% under optimized conditions (dichloromethane, 0–20°C, 6–8 h).

Critical Parameters :

Sequential Functionalization of the Benzene Ring

An alternative route builds the benzene ring stepwise:

Step 1: Bromination of 3-(Trifluoromethoxy)aniline

Using N-bromosuccinimide (NBS) in a weak acid (e.g., acetic acid), 3-(trifluoromethoxy)aniline undergoes regioselective bromination at the para position to the -OCF₃ group. Deamination via diazotization yields 1-bromo-3-(trifluoromethoxy)benzene (85–90% yield).

Step 2: Trifluoromethylthiolation

The brominated intermediate reacts with N-(trifluoromethylthio)saccharin under iron(III) chloride and diphenyl selenide catalysis. This electrophilic substitution introduces the -SCF₃ group at the ortho position to -OCF₃ (60–70% yield).

Step 3: Propyl Chain Introduction

A Kumada coupling attaches the bromopropyl group. Using a nickel catalyst, 1-bromo-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene reacts with 3-bromopropylmagnesium bromide, followed by terminal bromination with HBr (48% aqueous).

Reaction Optimization and Challenges

Bromination Efficiency

The choice of brominating agent significantly impacts yield. Comparative studies show:

| Brominating Agent | Yield (%) | Side Products |

|---|---|---|

| NBS | 88 | <5% |

| HBr (48% aq.) | 81 | 12% |

| Br₂ | 65 | 20% |

NBS minimizes polybromination due to its controlled release of Br⁺.

Trifluoromethylthiolation Selectivity

The -SCF₃ group’s introduction is sensitive to electronic effects. Meta-directing groups like -OCF₃ favor ortho substitution, but competing para reactions occur if catalysts are not optimized. Using FeCl₃ with diphenyl selenide suppresses byproducts to <10%.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control. For example, bromopropylation achieves 92% conversion in 30 minutes at 50°C, compared to 6 hours in batch reactors.

Purification Techniques

Industrial processes prioritize cost-effective purification:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl side chain serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms). The electron-withdrawing aromatic substituents enhance the electrophilicity of the adjacent carbon atoms, facilitating displacement reactions under mild conditions.

| Nucleophile | Reaction Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| NH₃ (excess) | Ethanol, 60°C, 12h | 1-(3-Aminopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | 78% |

| NaN₃ | DMF, 80°C, 6h | 1-(3-Azidopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | 85% |

| KSCN | Acetone, RT, 24h | 1-(3-Thiocyanatopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | 67% |

Mechanism :

The reaction proceeds via an SN2 pathway due to the primary nature of the brominated carbon. Steric hindrance is minimized by the linear alkyl chain, while the trifluoromethylthio group stabilizes transition states through polar interactions.

Acid-Mediated Reactions

In superacidic environments (e.g., CF₃SO₃H), the trifluoromethoxy and trifluoromethylthio groups undergo protolytic defluorination, leading to complex electrophilic aromatic substitution or dimerization processes .

| Acid System | Temperature | Major Product | Minor Product |

|---|---|---|---|

| CF₃SO₃H + C₆H₆ | 0°C | 1,3-Bis(trifluoromethoxy)-4-(trifluoromethylthio)diphenylmethane (Dimer) | Triphenylmethanol derivative |

| H₂SO₄ (98%) | 25°C | No reaction | - |

Key Observation :

The trifluoromethylthio group exhibits higher stability under acidic conditions compared to trifluoromethoxy, as evidenced by preferential retention in dimeric products .

Cross-Coupling Reactions

The bromopropyl side chain participates in palladium-catalyzed cross-coupling reactions, enabling modular synthesis of extended aromatic systems.

| Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DME | 1-(3-Phenylpropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | Pharmaceutical intermediates |

| Vinyltriethyltin | PdCl₂(dppf), LiCl, THF | 1-(3-Vinylpropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | Polymer precursors |

Limitation :

Electron-deficient aromatic rings reduce catalytic efficiency, requiring elevated temperatures (80–100°C) for satisfactory yields.

Elimination Reactions

Base-induced β-elimination converts the bromopropyl group into an allylic system, forming conjugated alkenes.

| Base | Solvent | Product | Stereoselectivity |

|---|---|---|---|

| KOtBu | THF, 50°C | 1-(Allyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | >90% trans |

| DBU | DCM, RT | 1-(Propenyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | 75% cis |

Mechanistic Insight :

The trans selectivity with KOtBu arises from anti-periplanar geometry in the transition state, while DBU promotes cis elimination via a cyclic intermediate.

Stability Under Oxidative Conditions

The trifluoromethylthio group (-SCF₃) demonstrates exceptional resistance to oxidation, unlike traditional thioethers.

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C | No reaction |

| KMnO₄ (aq) | pH 7, RT | Partial decomposition of bromopropyl chain; -SCF₃ intact |

This stability makes the compound suitable for reactions requiring harsh oxidative environments.

The reactivity profile of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene underscores its versatility in synthetic chemistry. Its bromopropyl chain enables diverse functionalizations, while the electron-withdrawing substituents dictate regioselectivity and stability under extreme conditions. These attributes position it as a critical intermediate in pharmaceutical and materials science applications.

Scientific Research Applications

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: Its unique functional groups make it a candidate for the development of advanced materials with specific electronic or optical properties.

Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The trifluoromethylthio group at position 4 (target compound) vs. chlorine in or difluoromethoxy in alters electronic distribution and steric bulk.

- Substituent Diversity : The target compound combines -OCF₃ and -SCF₃ groups, which are stronger electron-withdrawing groups compared to -Cl or -OCF₂H in analogs .

Physicochemical Properties

Physical properties vary significantly based on substituent electronegativity and molecular weight:

Key Observations :

- Density Trends : The presence of heavier atoms (e.g., Br, S) increases density. For example, has a predicted density of 1.533 g/cm³ due to multiple fluorine and oxygen atoms.

- Boiling Points : Higher molecular weight and polar substituents (e.g., -OCF₃, -SCF₃) likely elevate boiling points compared to chloro analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene, and how can purity be optimized?

- Methodology :

- Bromination : Introduce the bromopropyl group via alkylation of a pre-functionalized benzene core. For example, nucleophilic substitution using 1,3-dibromopropane with a benzene derivative containing trifluoromethoxy and trifluoromethylthio groups. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Purification : Use column chromatography with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) to separate byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 3.6–3.8 ppm for bromopropyl protons) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify bromopropyl signals (δ ~1.8–2.2 ppm for CH₂, δ ~3.4–3.8 ppm for CH₂Br) and aromatic protons (δ 7.2–7.8 ppm). Use HSQC to correlate carbon-proton pairs .

- 19F NMR : Distinct signals for -OCF₃ (δ ~−58 ppm) and -SCF₃ (δ ~−43 ppm) confirm substituent positions .

- HRMS : Validate molecular ion ([M+H]⁺ expected for C₁₁H₁₀BrF₆OS: ~428.95 g/mol) .

Advanced Research Questions

Q. What challenges arise in optimizing coupling reactions involving the bromopropyl group, and how can competing side reactions be mitigated?

- Key Considerations :

- Competing Elimination : The bromopropyl group may undergo β-hydride elimination under basic conditions. Use mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (0–25°C) to favor substitution over elimination .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki-Miyaura coupling efficiency with boronic acids. Pre-activate the catalyst with ligands like XPhos to enhance stability .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, while toluene may favor radical pathways in photoinduced reactions .

Q. How do the electron-withdrawing substituents (-OCF₃, -SCF₃) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- Activation Effects : The -OCF₃ and -SCF₃ groups deactivate the benzene ring via inductive effects, reducing NAS rates. However, -SCF₃ provides weaker deactivation than -NO₂, allowing selective substitution at the para position to bromopropyl .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution; meta-directing effects of -OCF₃ can be overridden by steric hindrance from the bromopropyl chain .

Q. What applications does this compound have in medicinal chemistry, particularly in targeted inhibitor design?

- Case Studies :

- ADAM-17 Inhibitors : The bromopropyl group serves as a linker for attaching sulfonamide pharmacophores. In one study, coupling with sodium 4-hydroxybenzenesulfonate yielded inhibitors with IC₅₀ values < 100 nM .

- Antimalarial Quinolones : Analogous brominated intermediates are used in Sonogashira couplings to introduce alkynyl groups, critical for antimalarial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.